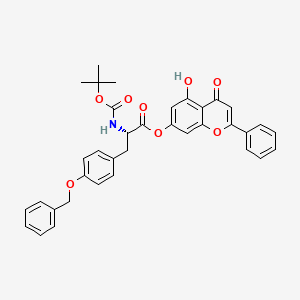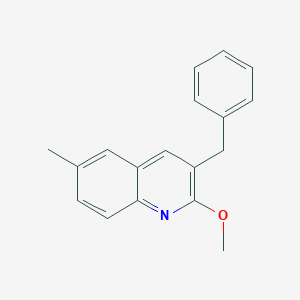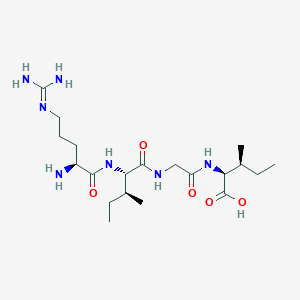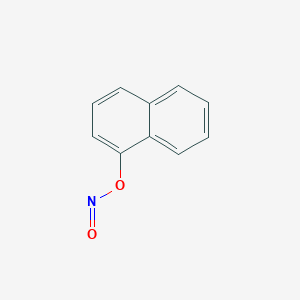
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” is a complex organic compound that belongs to the class of chromen derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the chromen core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the hydroxy and oxo groups: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate moiety: This step may involve esterification or amidation reactions using reagents like benzyl chloride and tert-butoxycarbonyl (Boc) protected amino acids.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvent selection, and reaction condition optimization.
化学反应分析
Types of Reactions
“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromen derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression or protein activity.
相似化合物的比较
Similar Compounds
4H-chromen derivatives: Compounds with similar chromen cores but different substituents.
Phenyl-substituted chromen derivatives: Compounds with phenyl groups attached to the chromen core.
Benzyl-protected amino acid derivatives: Compounds with benzyl groups protecting amino acid moieties.
Uniqueness
“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C36H33NO8 |
|---|---|
分子量 |
607.6 g/mol |
IUPAC 名称 |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C36H33NO8/c1-36(2,3)45-35(41)37-28(18-23-14-16-26(17-15-23)42-22-24-10-6-4-7-11-24)34(40)43-27-19-29(38)33-30(39)21-31(44-32(33)20-27)25-12-8-5-9-13-25/h4-17,19-21,28,38H,18,22H2,1-3H3,(H,37,41)/t28-/m0/s1 |
InChI 键 |
FHPYTWOHARJNNR-NDEPHWFRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)

![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-cyclohexylpropanoate](/img/structure/B12621883.png)
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
